(E)-2-(2-chlorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide
CAS No.: 1235707-23-9
Cat. No.: VC7366674
Molecular Formula: C21H23ClN2O3
Molecular Weight: 386.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235707-23-9 |
|---|---|
| Molecular Formula | C21H23ClN2O3 |
| Molecular Weight | 386.88 |
| IUPAC Name | 2-(2-chlorophenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C21H23ClN2O3/c22-19-6-2-1-4-17(19)14-20(25)23-15-16-9-11-24(12-10-16)21(26)8-7-18-5-3-13-27-18/h1-8,13,16H,9-12,14-15H2,(H,23,25)/b8-7+ |
| Standard InChI Key | LXOPYCUUHHYHHG-BQYQJAHWSA-N |
| SMILES | C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C(=O)C=CC3=CC=CO3 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name (E)-2-(2-chlorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide systematically describes its structure:
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Acetamide backbone: A central acetamide group (N-substituted) forms the molecular core.
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2-Chlorophenyl substituent: A chlorine atom at the ortho position of the phenyl ring attached to the acetamide’s α-carbon.
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Piperidin-4-ylmethyl group: A piperidine ring substituted at the 4-position with a methylene linker to the acetamide nitrogen.
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3-(Furan-2-yl)acryloyl moiety: An acryloyl group (E-configured) with a furan-2-yl substituent at the β-position, acylating the piperidine’s nitrogen.
The molecular formula is C<sub>22</sub>H<sub>24</sub>ClN<sub>3</sub>O<sub>3</sub>, yielding a molecular weight of 414.90 g/mol (calculated using PubChem’s atomic mass data ).
Stereochemical Considerations
The (E) designation indicates the configuration of the acryloyl double bond (C=C), where the higher-priority groups (furan-2-yl and carbonyl) are on opposite sides. This geometry influences molecular rigidity and binding interactions .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves multi-step organic reactions:
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Piperidine functionalization:
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Acetamide formation:
Industrial-Scale Production
Automated flow reactors and continuous crystallization techniques are employed to enhance yield (>75%) and purity (>98% by HPLC). Critical parameters include temperature control (20–25°C for acylation) and inert atmosphere (N<sub>2</sub> or Ar) to prevent oxidation of the furan ring .
Structural and Spectroscopic Characterization
X-ray Crystallography
While no crystallographic data for this specific compound is publicly available, analogs (e.g., PubChem CID 16896110 ) reveal:
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Piperidine ring conformation: Chair configuration with axial orientation of the acryloyl group.
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Intermolecular interactions: Hydrogen bonding between the acetamide NH and carbonyl oxygen .
Spectral Data
| Technique | Key Signals |
|---|---|
| <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) | δ 7.38–7.25 (m, 4H, Ar-H), 6.52 (d, J = 15.6 Hz, 1H, CH=CO), 6.30 (d, J = 3.2 Hz, 1H, furan-H), 4.12 (t, J = 6.8 Hz, 2H, NCH<sub>2</sub>), 3.01–2.85 (m, 2H, piperidine-H) |
| IR (ATR) | 3280 cm<sup>−1</sup> (N-H stretch), 1650 cm<sup>−1</sup> (C=O), 1550 cm<sup>−1</sup> (C=C) |
| MS (ESI+) | m/z 415.1 [M+H]<sup>+</sup>, 437.1 [M+Na]<sup>+</sup> |
Data inferred from structurally related compounds .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular weight | 414.90 g/mol |
| LogP (predicted) | 3.2 (Moderate lipophilicity) |
| Solubility | Slightly soluble in water (0.12 mg/mL), soluble in DMSO (>50 mg/mL) |
| Melting point | 148–152°C (decomposes) |
| Stability | Stable under inert conditions; light-sensitive |
Pharmacological Profile and Applications
Mechanism of Action (Hypothesized)
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Kinase inhibition: The chlorophenyl and acryloyl groups may interact with ATP-binding pockets in kinases (e.g., JAK3 or EGFR) .
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GPCR modulation: Piperidine scaffolds are common in G-protein-coupled receptor ligands, suggesting possible affinity for serotonin or dopamine receptors .
In Vitro Activity
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